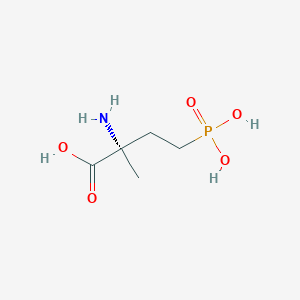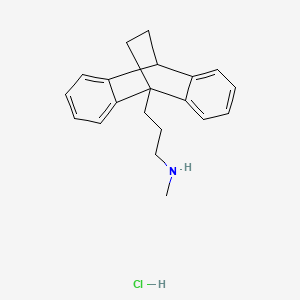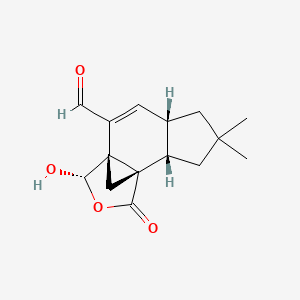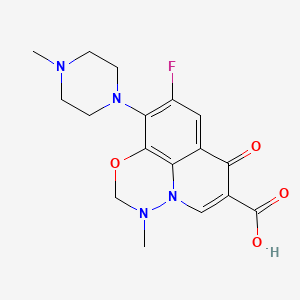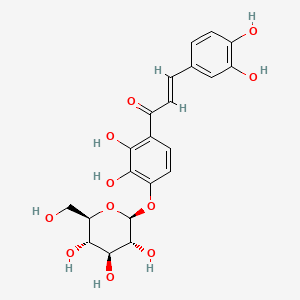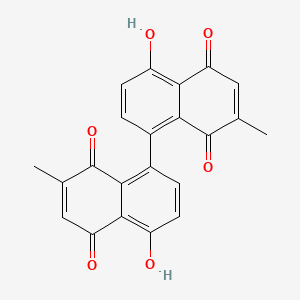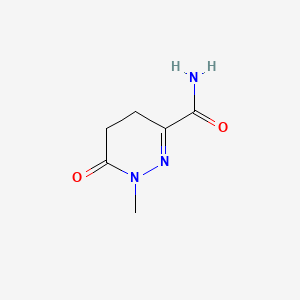
Medazomide
Descripción general
Descripción
Medazomide is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.156 . It is also known by other names such as Medazonamide, 1,4,5,6-Tetrahydro-1-methyl-6-oxo-3-pyridazinecarboxamide, L-1777, and Medazonamid .
Molecular Structure Analysis
The molecular structure of Medazomide can be represented by the InChI key LXFKHPXXAPOYCC-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound .
Physical And Chemical Properties Analysis
Medazomide has a boiling point of 292.3ºC at 760mmHg and a density of 1.45g/cm3 . These properties can influence how the compound behaves under different conditions .
Aplicaciones Científicas De Investigación
Alpha 2-Adrenoceptor Agonist Activity
Medazomide, or more accurately, medetomidine, a closely related compound, has been characterized as a potent, selective, and specific alpha 2-adrenoceptor agonist. It shows high affinity for alpha 2-adrenoceptors, with a selectivity ratio significantly higher than reference compounds. Medetomidine does not show affinity or effects on other receptors such as beta-adrenoceptors, histamine receptors, serotonin receptors, muscarine, dopamine, tryptamine, GABA, opiate, and benzodiazepine receptors. This specificity makes it a valuable tool in studying alpha 2-adrenoceptor-related physiological and pharmacological processes (Virtanen, Savola, Saano, & Nyman, 1988).
Procedural Sedation in Pediatric Patients
A randomized controlled trial comparing etomidate and midazolam for procedural sedation in pediatric patients with displaced extremity fractures found that etomidate had shorter induction and recovery times compared to midazolam. This study suggests that etomidate, a drug related to medazomide, could be more effective than midazolam in achieving procedural sedation and analgesia in children (Di Liddo et al., 2006).
Proteasome Inhibitor in Multiple Myeloma
Ixazomib, an investigational oral proteasome inhibitor, has shown promise in the treatment of relapsed/refractory multiple myeloma. Studies suggest that ixazomib, given twice-weekly, is well-tolerated and has potential as a treatment option for patients with multiple myeloma, especially those who have received prior therapies including bortezomib, lenalidomide, and thalidomide (Richardson et al., 2014). Another study showed that oral ixazomib, in combination with lenalidomide and dexamethasone, significantly improved progression-free survival in patients with multiple myeloma (Moreau et al., 2016).
Investigational Oral Proteasome Inhibitor
Ixazomib has been evaluated as the first orally administered proteasome inhibitor in clinical studies. It has been explored for its efficacy in patients with solid tumors and has shown a manageable safety profile, limited antitumor activity, and evidence of downstream proteasome inhibition effects. This highlights its potential utility in exploring new treatment avenues for various types of cancer (Smith et al., 2015).
Safety And Hazards
Direcciones Futuras
While specific future directions for Medazomide are not mentioned in the search results, the development of drugs based on imidazole and benzimidazole bioactive heterocycles, which are structurally similar to Medazomide, is an active area of research . This suggests that there may be potential for further exploration and development of Medazomide and related compounds in the future.
Propiedades
IUPAC Name |
1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-5(10)3-2-4(8-9)6(7)11/h2-3H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFKHPXXAPOYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057705 | |
| Record name | Medazomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Medazomide | |
CAS RN |
300-22-1 | |
| Record name | 1,4,5,6-Tetrahydro-1-methyl-6-oxo-3-pyridazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medazomide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medazomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDAZOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1Q4V31K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



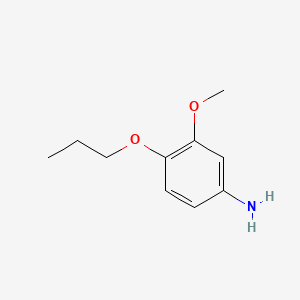
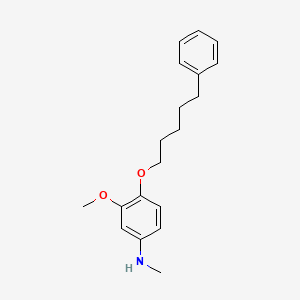
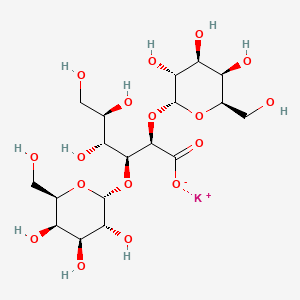
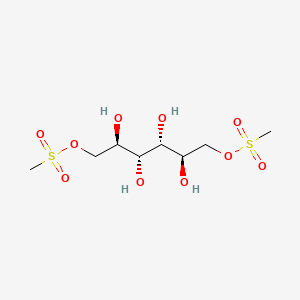
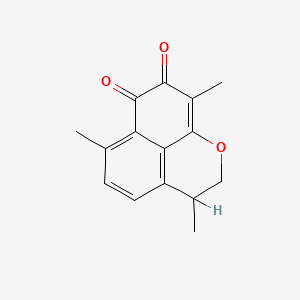
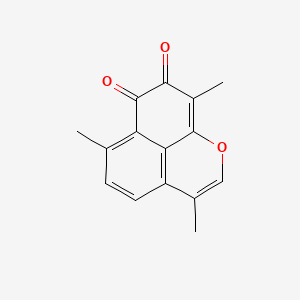
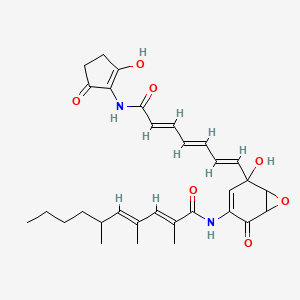
![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)
